
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Overview
Description
(4-Pentylcyclohex-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C11H21BO2 and its molecular weight is 196.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-Pentylcyclohex-1-en-1-yl)boronic acid, with the chemical formula and CAS number 1072946-31-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 196.1 g/mol
- IUPAC Name : (4-pentylcyclohexen-1-yl)boronic acid
- Purity : Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related boronic acids and their interactions with biological systems:
- Enzyme Inhibition : Boronic acids are known to interact with serine proteases, which may contribute to their anti-inflammatory effects.
- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways related to apoptosis and cell proliferation.
Case Studies
Comparative Analysis
To better understand the potential of this compound, a comparison with other boronic acids is useful:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Boronic Chalcone Derivatives | Anticancer | Apoptosis induction |
Cyclohexenylboronic Acid | Antimicrobial | Enzyme inhibition |
Pent-1-en-1-ylboronic Acid | Antiproliferative | Proteasome inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
Q & A
Q. Basic: What are the key synthetic routes for producing (4-Pentylcyclohex-1-en-1-yl)boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct functionalization of cyclohexene scaffolds. Optimized routes prioritize boron trifluoride etherate-mediated boronation or palladium-catalyzed coupling. Key parameters include:
- Temperature control : Excess heat promotes protodeborylation, reducing yield .
- pH modulation : Acidic conditions stabilize boronic acids but may induce cyclization; neutral/alkaline buffers prevent unwanted trimerization .
- Protecting groups : Pinacol esters mitigate boroxine formation during purification .
Validation : Monitor reaction progress via NMR (δ ~30 ppm for boronic acids) and NMR for cyclohexene proton shifts .
Q. Basic: How do the structural features of this compound influence its diol-binding specificity in aqueous solutions?
Methodological Answer:
The cyclohexene ring’s rigidity and pentyl chain modulate steric accessibility and hydrophobic interactions.
- Diol recognition : The boronic acid group forms reversible esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins) .
- Selectivity factors :
- Steric hindrance : Bulky substituents near the boron center reduce binding to larger glycans (e.g., RNAse B vs. RNAse A) .
- pH dependency : Binding affinity peaks near the boronic acid’s pKa (~7.6); buffer choice (e.g., borate vs. phosphate) alters equilibrium kinetics .
Experimental design : Use surface plasmon resonance (SPR) or fluorescence quenching assays to quantify binding constants () under physiological conditions .
Q. Advanced: How can researchers resolve contradictions in boronic acid-diol binding data caused by non-specific interactions?
Methodological Answer:
Non-specific interactions (e.g., hydrophobic or ionic) often skew apparent binding affinities. Mitigation strategies include:
- Competitive elution : Use high-pH borate buffers to displace weakly bound proteins while retaining specific glycoprotein-boronic acid complexes .
- Surface engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to minimize electrostatic interference .
- Control experiments : Compare binding to non-glycosylated analogs (e.g., avidin vs. ExtrAvidin) to isolate diol-specific signals .
Case study : SPR analysis of glycoproteins showed 90% selectivity improvement after optimizing buffer ionic strength and pH .
Q. Advanced: What analytical challenges arise in characterizing this compound via MALDI-MS, and how are they addressed?
Methodological Answer:
Key challenges include boroxine formation and dehydration artifacts. Solutions:
- Derivatization : Pre-treat with 2,5-dihydroxybenzoic acid (DHB) for in situ esterification, suppressing trimerization and enhancing ionization .
- Matrix selection : DHB acts as both matrix and derivatizing agent, simplifying workflows for branched peptides with multiple boronic acid groups .
- High-throughput sequencing : MALDI-MS/MS of DHB-modified peptides enables de novo sequencing from single-bead libraries .
Data interpretation : Look for mass shifts corresponding to pinacol ester adducts () to confirm boronic acid identity .
Q. Advanced: How can computational methods optimize the use of this compound in Suzuki-Miyaura reactions?
Methodological Answer:
Machine learning (ML) and surrogate models streamline reaction optimization:
- Variable space : Screen aryl halides, bases, ligands, and solvents combinatorially (e.g., 3,696 permutations) .
- Algorithm selection : Parallelized workflow-aware surrogate (PWAS) models outperform genetic algorithms in predicting high-yield conditions .
- Validation : Cross-reference computed predictions with experimental NMR and HPLC purity data .
Case study : PWAS reduced optimization cycles by 70% for a Suzuki coupling with 95% yield .
Q. Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Anhydrous conditions (4 Å molecular sieves) in inert solvents (e.g., DMSO-d6) prevent hydrolysis .
- Temperature : Store at -20°C; thermal gravimetric analysis (TGA) shows stability up to 250°C, but prolonged heating induces boroxine formation .
- Handling : Use gloveboxes for air-sensitive reactions to avoid oxidation .
Q. Advanced: How do boronic acid-drug design principles apply to modifying this compound for therapeutic targeting?
Methodological Answer:
Rational design strategies include:
- Bioisosterism : Replace carboxyl or phosphate groups with boronic acid to enhance protease inhibition (e.g., bortezomib analogs) .
- Peptide conjugation : Integrate into peptide boronolectins for cancer-specific glycoprotein recognition .
- Pharmacokinetics : Attach polyethylene glycol (PEG) chains to the pentyl group to improve solubility and bioavailability .
Validation : Test cytotoxicity and binding kinetics via fluorescence polarization assays .
Q. Advanced: What advanced techniques quantify trace boronic acid impurities in drug substrates like this compound?
Methodological Answer:
Properties
IUPAC Name |
(4-pentylcyclohexen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVZIHUKLFDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674488 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-31-6 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.